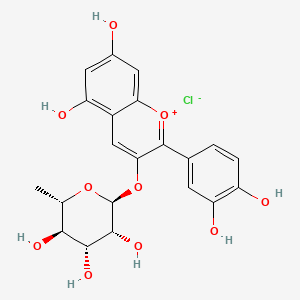

花青素-3-O-芸香糖苷氯化物

描述

Synthesis Analysis

The synthesis of cyanidin-3-o-rhamnoside involves biomimetic oxidation routes starting from natural precursors. A notable synthesis approach is from (+)-catechin, which undergoes glucosylation followed by oxidation and dehydration to yield key intermediates, eventually leading to the synthesis of cyanidin 3-O-beta-D-glucoside through further deprotection and oxidation steps (Kondo, Oyama, Nakamura, Yamakawa, Tokuno, & Yoshida, 2006).

Molecular Structure Analysis

Structural and conformational analyses of cyanidin derivatives, including cyanidin-3-o-rhamnoside, have been conducted using spectroscopic methods and chemical degradation. The stereochemistry and molecular interactions, such as hydrogen bonding within the sugar moiety and between sugar and anthocyanin molecules, significantly influence the stability and color properties of these compounds (Borkowski, Szymusiak, Gliszczyńska-Świgło, & Tyrakowska, 2005).

Chemical Reactions and Properties

Cyanidin-3-o-rhamnoside chloride undergoes various chemical reactions that illustrate its reactivity and interaction with other molecules. For instance, its ability to scavenge free radicals and protect against oxidative stress in biological systems highlights its antioxidative properties. Studies using electron paramagnetic resonance have shown its efficacy in scavenging reactive oxygen species, thereby preventing cellular damage (Solomon, Golubowicz, Yablowicz, Bergman, Grossman, Altman, Kerem, & Flaishman, 2010).

Physical Properties Analysis

The physical properties of cyanidin-3-o-rhamnoside chloride, such as solubility, color, and stability, are influenced by its molecular structure. The presence of sugar moieties affects its hydrophilicity and solubility in various solvents, impacting its application in food and pharmaceutical formulations. The pH-dependent structural transformations from the flavylium cation to quinoidal forms determine its color stability and fading in different environments.

Chemical Properties Analysis

Cyanidin-3-o-rhamnoside chloride exhibits a variety of chemical properties, including antioxidative, metal-chelating, and photoprotective effects. These properties are attributed to the anthocyanin's structure, allowing it to neutralize free radicals and bind metal ions, which is beneficial in preventing oxidative stress and prolonging shelf life in food products. Furthermore, its interaction with proteins, such as bovine serum albumin, demonstrates its potential in enhancing the stability and bioavailability of anthocyanins in nutritional and therapeutic applications (Jahromi, Farhoosh, Hemmateenejad, & Varidi, 2019).

科学研究应用

-

Antioxidant and Anti-inflammatory Properties

- Field : Pharmacology

- Application : Cyanidin-3-o-rhamnoside chloride is a type of anthocyanin that naturally occurs in blackcurrant and could also be isolated from various plant species. It exhibits antioxidant and anti-inflammatory properties .

- Methods & Procedures : While the specific experimental procedures aren’t detailed, these properties are typically determined through various in vitro and in vivo tests .

- Results & Outcomes : The compound has been reported to exhibit antioxidant and anti-inflammatory properties, but specific quantitative data or statistical analyses were not provided .

-

Inhibition of Intestinal Lipid Digestion and Absorption

- Field : Nutritional Biochemistry

- Application : Cyanidin-3-rutinoside acts as a natural inhibitor of intestinal lipid digestion and absorption .

- Methods & Procedures : The inhibitory activity of Cyanidin-3-rutinoside against pancreatic lipase and cholesterol esterase was evaluated using enzymatic fluorometric and enzymatic colorimetric assays .

- Results & Outcomes : Cyanidin-3-rutinoside was found to be a mixed-type competitive inhibitor of pancreatic lipase with the IC50 value of 59.4 ± 1.41 μM. Furthermore, Cyanidin-3-rutinoside (0.125–1 mM) inhibited pancreatic cholesterol esterase about 5–18% .

-

Cardioprotective, Neuroprotective, and Anti-diabetic Activities

- Field : Pharmacology

- Application : Cyanidin-3-glucoside (C3G), a member of the anthocyanin family of dietary polyphenols, has strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

Cognitive Enhancer

- Field : Neurology

- Application : Cyanidin 3-O-galactoside (Cy3Gal), a type of Cyanidin, has been gaining attention for its excellent ability to act as a cognitive enhancer .

- Methods & Procedures : The physiological actions of Cy3Gal are studied for a better assessment of its nutritional value .

- Results & Outcomes : While specific quantitative data or statistical analyses were not provided, the compound has shown potential in enhancing cognitive functions .

-

Gastroprotective and Anti-thrombotic Properties

- Field : Gastroenterology and Cardiology

- Application : Cyanidin-3-O-glucoside (Cy3G) exhibits gastroprotective and anti-thrombotic properties .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

Protection Against Helicobacter Pylori Infection

- Field : Microbiology

- Application : Cyanidin-3-O-glucoside (Cy3G) exerts protection against Helicobacter pylori infection .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

DNA-Reactive Species Scavenger

- Field : Biochemistry

- Application : Cyanidin-3-O-glucoside (Cy3G) acts as a DNA-reactive species scavenger .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

Chemo-preventive and Epigenetic Factor

- Field : Oncology

- Application : Cyanidin-3-O-glucoside (Cy3G) exhibits chemo-preventive properties and acts as an epigenetic factor .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

-

Protection Against Age-Related Diseases

- Field : Gerontology

- Application : Cyanidin-3-O-glucoside (Cy3G) exerts protection against age-related diseases .

- Methods & Procedures : These properties are typically determined through various in vitro and in vivo studies .

- Results & Outcomes : The compound has been reported to exhibit these properties, but specific quantitative data or statistical analyses were not provided .

未来方向

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZWDYRLDSHCLB-BMFPEYJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanidin-3-o-rhamnoside chloride | |

CAS RN |

38533-30-1 | |

| Record name | Cyanidin 3-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)